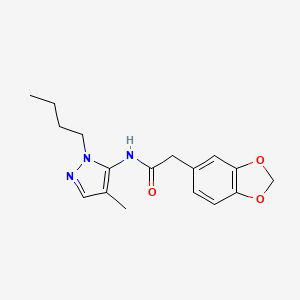
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide, also known as BDP, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BDP is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide is not fully understood, but it is believed to act on various signaling pathways in the body. 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its therapeutic effects in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent in various fields of research. However, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide also has limitations, including its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide, including further studies on its mechanism of action and its potential as a therapeutic agent in various fields of research. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide may provide further insight into its potential as a therapeutic agent. Finally, the development of new synthetic methods for 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide may improve its availability for use in lab experiments.
合成方法
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 1-butyl-4-methyl-1H-pyrazole-5-carboxylic acid, followed by acetylation using acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide.
科学研究应用
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been studied for its anti-tumor properties and may be useful in the development of new cancer therapies. In cardiovascular disease, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as atherosclerosis.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-butyl-4-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-4-7-20-17(12(2)10-18-20)19-16(21)9-13-5-6-14-15(8-13)23-11-22-14/h5-6,8,10H,3-4,7,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWQTQDCBFKRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)NC(=O)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5902867.png)
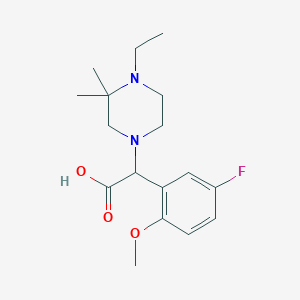
![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)
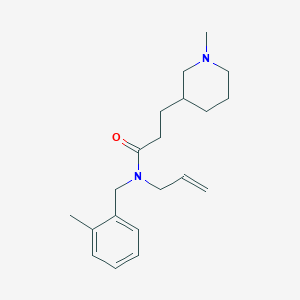
![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one](/img/structure/B5902908.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
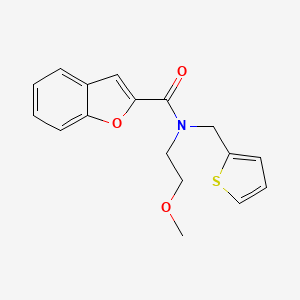
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)
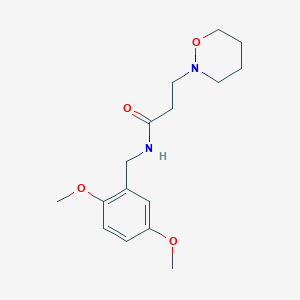
![3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B5902968.png)